
1-(5-Bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethan-1-one is an organic compound that features both bromine and chlorine substituents on a phenyl ring. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 4-chlorobenzyl chloride.
Reaction Conditions: A common method involves a Friedel-Crafts acylation reaction, where the aldehyde group of 5-bromo-2-hydroxybenzaldehyde reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 1-(5-Bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethan-1-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The presence of electron-withdrawing groups (bromine and chlorine) can influence the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromo-2-hydroxyphenyl)-2-phenylethan-1-one: Lacks the chlorine substituent.
1-(2-Hydroxyphenyl)-2-(4-chlorophenyl)ethan-1-one: Lacks the bromine substituent.
1-(5-Bromo-2-hydroxyphenyl)-2-(4-methylphenyl)ethan-1-one: Contains a methyl group instead of chlorine.
Uniqueness
1-(5-Bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethan-1-one is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical and biological properties.
Propriétés
Numéro CAS |
189875-35-2 |
|---|---|
Formule moléculaire |
C14H10BrClO2 |
Poids moléculaire |
325.58 g/mol |
Nom IUPAC |
1-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C14H10BrClO2/c15-10-3-6-13(17)12(8-10)14(18)7-9-1-4-11(16)5-2-9/h1-6,8,17H,7H2 |
Clé InChI |
NXARXMWFJHBSQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)C2=C(C=CC(=C2)Br)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



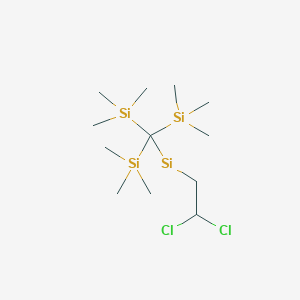
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)
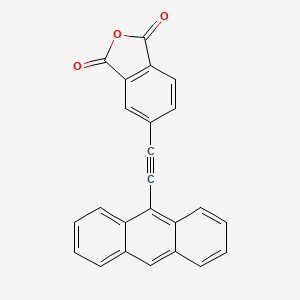
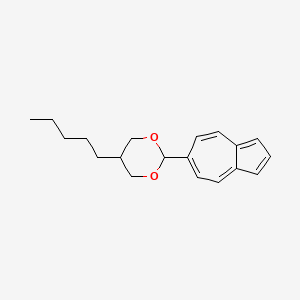
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)
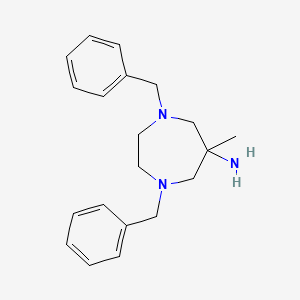
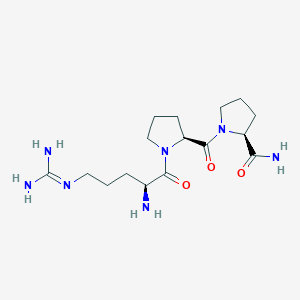
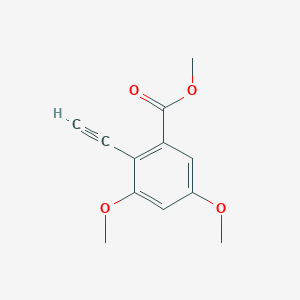
![Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate](/img/structure/B14251896.png)
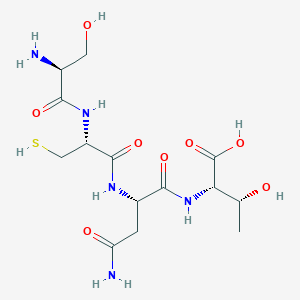
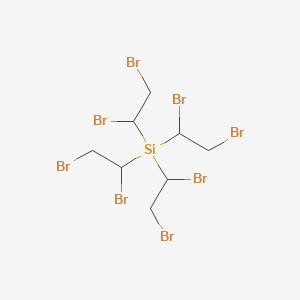
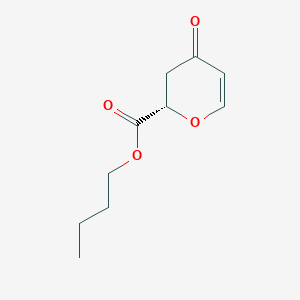
![N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine](/img/structure/B14251924.png)
